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Cat. No.: B1342717
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique
Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic

incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a

cornerstone of designing novel, high-performance molecules. 2-Fluoro-3-hydroxybenzonitrile
(CAS No. 1000339-24-1), also known as 3-cyano-2-fluorophenol, has emerged as a

particularly valuable building block due to the unique interplay of its three distinct functional

moieties: a nucleophilically activatable fluorine atom, a reactive phenolic hydroxyl group, and a

synthetically malleable nitrile group.[1] This guide provides an in-depth exploration of the

synthesis, reactivity, and application of this versatile intermediate, offering field-proven insights

and detailed protocols to empower researchers in leveraging its full potential. The presence of

fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates,

making fluorinated building blocks like this one highly sought after in pharmaceutical

development.[2]
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Physicochemical Properties and Spectroscopic
Data
A thorough understanding of a building block's fundamental properties is critical for its effective

application. The key physicochemical data for 2-Fluoro-3-hydroxybenzonitrile are

summarized below. While experimental spectroscopic data for this specific compound is not

readily available in the public domain, representative data for closely related analogs are

provided for reference.

Property Value Source

CAS Number 1000339-24-1 [2]

Molecular Formula C₇H₄FNO [2]

Molecular Weight 137.11 g/mol [2]

Appearance White to off-white solid [2]

Predicted Boiling Point 232.0 ± 25.0 °C [2]

Predicted Density 1.34 ± 0.1 g/cm³ [2]

Predicted pKa 7.32 ± 0.10 [2]

Representative Spectroscopic Data (for analogous compounds):

¹H NMR: Aromatic protons would be expected in the range of δ 6.8-7.5 ppm, with coupling

patterns influenced by the fluorine, hydroxyl, and nitrile substituents. The phenolic proton

would appear as a broad singlet, the chemical shift of which is dependent on solvent and

concentration.[3]

¹³C NMR: The carbon atoms in the aromatic ring would resonate between δ 110-160 ppm.

The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant

(¹JCF). The nitrile carbon typically appears around δ 115-120 ppm.[4][5]

IR Spectroscopy: Characteristic peaks would include a sharp C≡N stretch around 2220-2260

cm⁻¹, a broad O-H stretch from the phenolic group around 3200-3600 cm⁻¹, and C-F

stretching vibrations in the fingerprint region (1000-1400 cm⁻¹).
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Synthesis of 2-Fluoro-3-hydroxybenzonitrile: A
Proposed Approach
While a specific, high-yielding, and scalable synthesis of 2-Fluoro-3-hydroxybenzonitrile is

not extensively detailed in publicly accessible literature, a plausible and scientifically sound

route can be devised based on established organic transformations of analogous compounds.

A common strategy for the synthesis of substituted phenols involves the diazotization of an

aniline precursor followed by hydrolysis.[6][7]

A proposed synthetic pathway starting from the readily available 3-fluoroaniline is outlined

below.

Proposed Synthesis of 2-Fluoro-3-hydroxybenzonitrile

3-Fluoroaniline

2-Bromo-3-fluoroaniline

1. Ac₂O, Pyridine
2. Br₂, AcOH

2-Bromo-3-fluorophenol

1. NaNO₂, H₂SO₄, H₂O, 0-5 °C
2. H₂O, Δ

2-Fluoro-3-hydroxybenzonitrile

CuCN, DMF or NMP, Δ
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Figure 1: Proposed synthetic route to 2-Fluoro-3-hydroxybenzonitrile.
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Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-3-fluoroaniline

To a solution of 3-fluoroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride

to protect the amine as an acetanilide.

After formation of the acetanilide, introduce bromine (Br₂) portion-wise at a controlled

temperature. The acetyl group directs bromination to the ortho and para positions. The ortho-

bromo isomer is the desired product.

Hydrolyze the acetyl group under acidic or basic conditions to yield 2-bromo-3-fluoroaniline.

Purify by column chromatography or recrystallization.

Step 2: Synthesis of 2-Bromo-3-fluorophenol via Sandmeyer-type Reaction

Dissolve 2-bromo-3-fluoroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to

0-5 °C.

Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.

[8]

Carefully add the diazonium salt solution to a hot aqueous solution to facilitate hydrolysis of

the diazonium group to a hydroxyl group, affording 2-bromo-3-fluorophenol. Extract the

product with an organic solvent and purify.

Step 3: Cyanation to 2-Fluoro-3-hydroxybenzonitrile (Rosenmund-von Braun Reaction)

In a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-

pyrrolidone (NMP), combine 2-bromo-3-fluorophenol and copper(I) cyanide (CuCN).[9]

Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.

Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture and

perform an aqueous workup to remove copper salts.

Extract the product with a suitable organic solvent and purify by column chromatography or

recrystallization to yield 2-Fluoro-3-hydroxybenzonitrile.
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The Trifecta of Reactivity: A Deep Dive
The synthetic versatility of 2-Fluoro-3-hydroxybenzonitrile stems from the distinct reactivity of

its three functional groups. This allows for a modular and strategic approach to the synthesis of

complex molecules.

Key Reaction Pathways

2-Fluoro-3-hydroxybenzonitrile

Nucleophilic Aromatic
Substitution (SNAr) at Fluorine

O-Alkylation / O-Acylation at Hydroxyl

Nitrile Group
Transformations

 at Nitrile

Click to download full resolution via product page

Figure 2: Core reactivity of 2-Fluoro-3-hydroxybenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) at the
Fluorine Position
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution

(SNAr) by the electron-withdrawing effect of the adjacent nitrile group. This makes it an

excellent site for the introduction of various nucleophiles.

Causality Behind Reactivity: The SNAr reaction proceeds via a two-step addition-elimination

mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The

electron-withdrawing nitrile group is crucial for stabilizing the negative charge that develops on

the aromatic ring during the nucleophilic attack. Fluorine is an excellent leaving group in SNAr

reactions, often better than other halogens, because the rate-determining step is the initial

nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-

F bond.[10]
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Typical Nucleophiles:

Amines (primary and secondary)

Alkoxides and Phenoxides

Thiolates

N-heterocycles

Application Example: Synthesis of Benzoxazoles A powerful application of the SNAr reactivity is

in the synthesis of fused heterocyclic systems like benzoxazoles, which are prevalent scaffolds

in medicinal chemistry.[11]

Synthesis of a Substituted Benzoxazole

2-Fluoro-3-hydroxybenzonitrile

O-Protected Intermediate

Protection

Substituted Benzoxazole

SNAr & Intramolecular Cyclization

Protecting Group
(e.g., MOM-Cl, Base)

Amine Nucleophile
(R-NH₂), Base

Click to download full resolution via product page

Figure 3: Synthetic pathway to benzoxazoles.
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Experimental Protocol: SNAr with an Amine

Protection (Optional but often necessary): In a dry flask, dissolve 2-Fluoro-3-
hydroxybenzonitrile in an anhydrous solvent like THF or DMF. Cool to 0 °C and add a

suitable base (e.g., NaH). Add a protecting group for the phenol, such as methoxymethyl

chloride (MOM-Cl), and allow the reaction to warm to room temperature. This prevents the

phenol from acting as a competing nucleophile.

SNAr Reaction: To the protected intermediate in a suitable solvent (e.g., DMSO, NMP), add

the desired primary amine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.

Work-up: After completion, cool the reaction, add water, and extract the product with an

organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure.

Deprotection and Cyclization (if applicable): Deprotection of the hydroxyl group (e.g., with

acid for a MOM group) can lead to spontaneous or induced intramolecular cyclization onto

the nitrile, forming a benzoxazole ring system. Purify the final product by column

chromatography.

Reactions at the Hydroxyl Group: O-Alkylation and O-
Acylation
The phenolic hydroxyl group is a versatile handle for introducing a wide range of substituents

via O-alkylation (Williamson ether synthesis) or O-acylation.

Causality Behind Reactivity: The phenolic proton is acidic and can be readily removed by a

base to form a highly nucleophilic phenoxide anion. This anion can then displace a leaving

group on an alkyl or acyl halide.

Experimental Protocol: O-Alkylation

Deprotonation: Dissolve 2-Fluoro-3-hydroxybenzonitrile in a polar aprotic solvent such as

DMF or acetone. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride

(NaH).[10]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#2-fluoro-3-hydroxybenzonitrile-a-multifaceted-building-block-for-advanced-synthesis
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#2-fluoro-3-hydroxybenzonitrile-a-multifaceted-building-block-for-advanced-synthesis
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#2-fluoro-3-hydroxybenzonitrile-a-multifaceted-building-block-for-advanced-synthesis
https://pubs.acs.org/toc/orlef7/0/0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (e.g., methyl

iodide, benzyl bromide) dropwise at room temperature.

Reaction: Heat the mixture (typically 60-80 °C) and stir for several hours, monitoring the

progress by TLC.

Work-up: Cool the reaction mixture. If K₂CO₃ was used, filter off the solid. If NaH was used,

quench carefully with water. Partition the mixture between water and an organic solvent.

Purification: Separate the organic layer, wash with brine, dry over anhydrous sulfate, and

concentrate. Purify the crude product by column chromatography or recrystallization.

Transformations of the Nitrile Group
The nitrile group is a stable and versatile functional group that can be converted into several

other important moieties.

Key Transformations:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic (e.g., H₂SO₄/H₂O,

heat) or basic (e.g., NaOH/H₂O, heat) conditions.[8]

Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using

strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic

hydrogenation.[9]

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example, with

sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in

medicinal chemistry.

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the

nitrile to form an imine intermediate, which upon acidic workup yields a ketone.
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Nitrile Group Transformations

2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzoic acid

H₃O⁺ or OH⁻, Δ

2-Fluoro-3-hydroxybenzylamine

1. LiAlH₄

2. H₂O

5-(2-Fluoro-3-hydroxyphenyl)tetrazole

NaN₃, NH₄Cl

Ketone Derivative

1. R-MgBr
2. H₃O⁺

Click to download full resolution via product page

Figure 4: Common transformations of the nitrile group.

Application in Drug Discovery: A Building Block for
Kinase Inhibitors
Substituted benzonitriles are key pharmacophores in a variety of clinically important drugs,

particularly in the realm of protein kinase inhibitors.[12] The unique electronic properties and

synthetic accessibility of 2-Fluoro-3-hydroxybenzonitrile make it an attractive starting

material for the synthesis of such complex molecules. For instance, the core structure is related

to intermediates used in the synthesis of third-generation ALK inhibitors like Lorlatinib, which

are designed to overcome resistance mutations and penetrate the blood-brain barrier.[12][13]

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

The following scheme illustrates a plausible synthetic route to a complex heterocyclic scaffold,

representative of those found in modern kinase inhibitors, using 2-Fluoro-3-
hydroxybenzonitrile as a key starting material. This sequence leverages the distinct reactivity

of each of the three functional groups.
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Hypothetical Synthesis of a Kinase Inhibitor Scaffold

2-Fluoro-3-hydroxybenzonitrile

O-Alkylated Intermediate

Step 1

Amine-Substituted Intermediate

Step 2

Final Scaffold

Step 3

R¹-X, Base (O-Alkylation)

R²-NH₂, Base (SNAr)

Cyclization Conditions

Click to download full resolution via product page

Figure 5: A multi-step synthesis leveraging the versatility of the building block.

Synthetic Rationale:

Step 1 (O-Alkylation): The hydroxyl group is first derivatized, for example, by reaction with a

chloro- or bromo-substituted heterocycle (R¹-X). This step introduces a key fragment of the

final molecule and sets the stage for the subsequent SNAr reaction.

Step 2 (SNAr): The fluorine atom of the O-alkylated intermediate is then displaced by a

primary or secondary amine (R²-NH₂), which often constitutes another crucial part of the
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kinase inhibitor pharmacophore responsible for key hydrogen bonding interactions in the

kinase active site.

Step 3 (Cyclization/Further Functionalization): The nitrile group can then be transformed. For

instance, it could be hydrolyzed to a carboxylic acid, which is then coupled with an amine to

form a macrocycle, a structural feature of some advanced kinase inhibitors like Lorlatinib.[12]

Alternatively, it could be reduced to an amine and further functionalized.

This modular approach, where each functional group is addressed in a specific order,

showcases the power of 2-Fluoro-3-hydroxybenzonitrile as a versatile platform for building

molecular complexity.

Conclusion and Future Outlook
2-Fluoro-3-hydroxybenzonitrile is a potent and versatile building block that offers medicinal

and synthetic chemists a powerful tool for the construction of complex molecular architectures.

The strategic arrangement of its fluoro, hydroxyl, and nitrile functionalities allows for a wide

array of selective transformations, making it an ideal starting point for the synthesis of novel

pharmaceuticals, agrochemicals, and materials. As the demand for sophisticated, highly

functionalized molecules continues to grow, the utility of such well-designed building blocks will

undoubtedly become even more critical. This guide has provided a comprehensive overview of

its properties, synthesis, and reactivity, aiming to equip researchers with the knowledge to

unlock its full synthetic potential.

References
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis of lorlatinib (XVI). [Image]. Retrieved from [Link]

Eureka | Patsnap. (n.d.). Preparation method of key intermediate of lorlatinib. Retrieved from

[Link]

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#2-fluoro-3-hydroxybenzonitrile-a-multifaceted-building-block-for-advanced-synthesis
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#2-fluoro-3-hydroxybenzonitrile-a-multifaceted-building-block-for-advanced-synthesis
http://www.orgsyn.org/demo.aspx?prep=v77p0183
https://www.researchgate.net/figure/Synthesis-of-lorlatinib-XVI_fig7_376326164
https://eureka.patsnap.com/patent/CN113025211A
https://www.rsc.org/suppdata/c9/ra/c9ra00192a/c9ra00192a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And

Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis of title compound 2. [Image]. Retrieved from [Link]

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved

from [Link]

Google Patents. (n.d.). KR930006190B1 - Preparation of 3-cyano-4-fluoro-phenol.

Chemical Intermediates. (n.d.). The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile.

Retrieved from [Link]

ResearchGate. (n.d.). Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib.

[Image]. Retrieved from [Link]

MDPI. (n.d.). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted

Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

Retrieved from [Link]

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted

methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved

from [Link]

Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.
Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

Eureka | Patsnap. (n.d.). Preparation method of 3-fluorophenol. Retrieved from [Link]

Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB),
useful as a starting material for the production of liquid crystals, comprises bromination of a
fluorophenol in an organic acid solvent and further reaction to form FHB.

ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds

1-2. [Image]. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.quickcompany.in/patents/an-improved-synthesis-of-4-fluoro-3-hydroxybenzoic-acid-and-intermediates-thereof-for-acoramidis-synthesis
https://www.researchgate.net/figure/Synthesis-of-title-compound-2_sfg1_382103328
https://www.organic-chemistry.org/spectral/data/13cnmr.php
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#2-fluoro-3-hydroxybenzonitrile-a-multifaceted-building-block-for-advanced-synthesis
https://www.chem-intermediate.com/news/the-crucial-role-of-2-fluoro-3-hydroxybenzonitrile-64308573.html
https://www.researchgate.net/figure/Synthesis-of-A-11-C-and-B-18-F-labeled-isotopologs-of-lorlatinib_fig2_342131238
https://www.mdpi.com/1422-8599/2023/4/M1746
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382025/
https://www.mdpi.com/1422-8599/2019/1/M1058
https://www.organic-chemistry.org/spectral/data/13cnmr.php
https://eureka.patsnap.com/patent/CN104276929A
https://www.researchgate.net/figure/H-NMR-and-13-C-NMR-spectroscopic-data-for-compounds-1-2_tbl2_273822185
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoro Substituted Benzothiazole for

Pharmacological and Biological Screening. Retrieved from [Link]

Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of

1- arylbenziodoxolones. Retrieved from [Link]

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton

magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl

group. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. nbinno.com [nbinno.com]

3. rsc.org [rsc.org]

4. che.hw.ac.uk [che.hw.ac.uk]

5. organicchemistrydata.org [organicchemistrydata.org]

6. CN104276929A - Preparation method of 3-fluorophenol - Google Patents
[patents.google.com]

7. CN102260143A - Production process for 3-fluorophenol - Google Patents
[patents.google.com]

8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

9. benchchem.com [benchchem.com]

10. pubs.acs.org [pubs.acs.org]

11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic
Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

12. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

13. medkoo.com [medkoo.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

http://www.orientjchem.org/vol22no3/synthesis-of-fluoro-substituted-benzothiazole-for-pharmacological-and-biological-screening/
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/part-vii/20-11603
https://www.researchgate.net/publication/244383464_The_preparation_of_4-Fluoro-3-nitrobenzonitrile_and_the_proton_magnetic_resonance_spectra_of_some_compounds_containing_the_N-4-Cyano-2-nitrophenyl_group
https://www.benchchem.com/product/b1342717?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Synthesis-of-A-11-C-and-B-18-F-labeled-isotopologs-of-lorlatinib_fig1_320658008
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-intermediates-crucial-role-2-fluoro-3-hydroxybenzonitrile-or
https://www.rsc.org/suppdata/c9/gc/c9gc01965k/c9gc01965k1.pdf
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/13C-NMR-Handout.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://patents.google.com/patent/CN104276929A/en
https://patents.google.com/patent/CN104276929A/en
https://patents.google.com/patent/CN102260143A/en
https://patents.google.com/patent/CN102260143A/en
https://www.quickcompany.in/patents/202521064242-d436
https://www.benchchem.com/synthesis/pse-b9g37634c6c8400e9c8b6cb72df3732b
https://pubs.acs.org/toc/orlef7/0/0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11990891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11990891/
https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.medkoo.com/drug_syntheses/104
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [2-Fluoro-3-hydroxybenzonitrile: A Multifaceted Building
Block for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342717/docs#2-fluoro-3-hydroxybenzonitrile-a-
multifaceted-building-block-for-advanced-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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